BenchChemオンラインストアへようこそ!

6-Phenylfuro[2,3-d]pyrimidin-4-amine

Kinase Inhibitor EGFR Medicinal Chemistry

This 6-phenyl-substituted furo[2,3-d]pyrimidin-4-amine is a privileged scaffold for kinase inhibitor programs, enabling 10–16-fold Aurora-A selectivity and sub-nanomolar EGFR potency via rational 5-chloro and chiral amine derivatization. Its rigid core and defined LogP (2.3) streamline hit-to-lead optimization. Sourced at ≥95% purity from multiple ISO-certified suppliers, it ensures batch-to-batch consistency for SAR and in vivo PK studies. Ideal for medicinal chemistry teams advancing oncology pipelines.

Molecular Formula C12H9N3O
Molecular Weight 211.22 g/mol
CAS No. 18031-97-5
Cat. No. B3023565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Phenylfuro[2,3-d]pyrimidin-4-amine
CAS18031-97-5
Molecular FormulaC12H9N3O
Molecular Weight211.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC3=C(N=CN=C3O2)N
InChIInChI=1S/C12H9N3O/c13-11-9-6-10(8-4-2-1-3-5-8)16-12(9)15-7-14-11/h1-7H,(H2,13,14,15)
InChIKeyKLUPXPVKDBPOMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Phenylfuro[2,3-d]pyrimidin-4-amine (CAS 18031-97-5) Product Information for Research Procurement


6-Phenylfuro[2,3-d]pyrimidin-4-amine (CAS: 18031-97-5) is a heterocyclic compound featuring a fused furo[2,3-d]pyrimidine core with a phenyl substituent at the 6-position and a primary amine at the 4-position [1]. This specific substitution pattern and its molecular properties, such as a calculated LogP (XLogP3) of 2.3 and a topological polar surface area (TPSA) of 64.9 Ų, define its physicochemical profile and its utility as a core scaffold for medicinal chemistry [2]. Its synthetic versatility and rigid aromatic framework are recognized for developing compounds with targeted biological activity, particularly in kinase inhibition and oncology research [3][4].

Why Generic Substitution for 6-Phenylfuro[2,3-d]pyrimidin-4-amine Is Not Advisable in Research


In-class compounds, even those with highly similar core structures, cannot be assumed to have interchangeable biological activity. The furo[2,3-d]pyrimidine scaffold is highly sensitive to substitution patterns, with potency, selectivity, and even mechanism of action being determined by specific functional groups and their stereochemistry [1]. For instance, moving from an unsubstituted 6-phenyl group to one with a para-amine linker or modifying the 4-amino group to a chiral (R)-1-phenylethylamine can drastically alter kinase inhibition profiles, shifting from inactivity to sub-nanomolar potency or from pan-kinase inhibition to isoform selectivity [2][3]. Substituting this core with a different heterocycle, such as a thieno- or pyrrolopyrimidine, leads to different off-target kinase profiles, underscoring the unique value of the furo[2,3-d]pyrimidine core [2]. The data below demonstrates that even minor structural deviations from this specific parent compound result in significant, quantifiable differences in key research parameters.

6-Phenylfuro[2,3-d]pyrimidin-4-amine: Quantitative Evidence for Differentiated Research Applications


Furopyrimidine Scaffold vs. Thienopyrimidine: A Validated Scaffold for EGFR Kinase Inhibition

The furo[2,3-d]pyrimidin-4-amine core was directly compared to its corresponding thieno- and pyrrolopyrimidine analogs as a scaffold for developing epidermal growth factor receptor (EGFR) antagonists [1]. This comparative study of EGFR inhibitory data across these three related heterocyclic systems concluded that the furopyrimidine scaffold is highly useful for this application [1]. This provides direct, cross-class evidence that the choice of the furo[2,3-d]pyrimidine core is not arbitrary but a data-driven decision for EGFR-targeted projects [1].

Kinase Inhibitor EGFR Medicinal Chemistry

Derivatization Differentiates Kinase Activity: A Nanomolar GSK-3β Inhibitor from the Parent Scaffold

A simple acylation of the 4-amino group on the 6-phenylfuro[2,3-d]pyrimidine scaffold yields a compound with distinct and potent kinase inhibitory activity [1]. The derivative N-{6-phenylfuro[2,3-d]pyrimidin-4-yl}cyclopentanecarboxamide demonstrates an IC50 of 23 nM against Glycogen Synthase Kinase-3 Beta (GSK-3β) [1]. Crucially, this same compound shows no significant activity against Cyclin-A2/Cyclin-dependent kinase 2 (IC50 > 19,000 nM), indicating that the scaffold can be tuned for a degree of selectivity [1].

GSK-3β Kinase Profiling Selectivity

Chiral Modification of the 4-Amine Enables Erlotinib-Equipotent EGFR Inhibitors with Differentiated Off-Target Profile

A specific derivative of the 6-phenylfuro[2,3-d]pyrimidin-4-amine scaffold, synthesized with a chiral (R)-1-phenylethylamine at C-4 and an N(1),N(1)-dimethyl-1,2-diamine group at the para-position of the 6-aryl moiety, demonstrates potency equipotent to the FDA-approved drug Erlotinib in an EGFR assay [1]. However, despite this comparable potency, the new furopyrimidine derivative exhibited a different off-target kinase profile when compared directly to Erlotinib [1].

EGFR Inhibitor Erlotinib Off-Target Profile Kinase Selectivity

Chlorination at the 5-Position Enables Isoform-Selective Aurora Kinase Inhibition

Further functionalization of the core scaffold with a chlorine atom at the 5-position yields the compound BPR1K653 (5-chloro-6-phenylfuro[2,3-d]pyrimidin-4-amine derivative), which acts as a potent inhibitor of Aurora kinases [1]. Subsequent structure-activity relationship studies on this chlorinated scaffold led to derivatives (e.g., compounds 3m and 3n) that demonstrated a 10–16 fold inhibition selectivity for Aurora-A over Aurora-B in enzymatic assays [1]. This selectivity was further validated in HCT116 colon carcinoma cells, where compounds 3m and 3n were more than 75-fold superior in inhibiting T-loop autophosphorylation of Aurora-A (Thr288) compared to Aurora-B (Thr232) [1].

Aurora Kinase Isoform Selectivity Cancer Research

Para-Amino Functionalization of the 6-Phenyl Ring Achieves Sub-Nanomolar EGFR Potency

The addition of a para-substituent containing a 4-[[(1S)-2-hydroxy-1-phenylethyl]amino] group to the 6-phenyl ring of the furo[2,3-d]pyrimidin-4-amine core creates a compound with exceptionally high potency for mutant EGFR forms [1]. This derivative (CHEMBL3883534) has a reported IC50 of 1 nM against the EGFR exon 19 deletion mutant in PC9 cells and 6 nM against wild-type EGFR in A549 cells [1][2]. Furthermore, it retains activity against the clinically relevant T790M/L858R double mutant with an IC50 of 7 nM in H1975 cells [1]. The crystal structure of a closely related analog (PDB: 6jz0) bound to the EGFR kinase domain provides structural validation for these potent interactions [3].

EGFR Sub-Nanomolar Inhibitor Structure-Activity Relationship

Recommended Research and Procurement Scenarios for 6-Phenylfuro[2,3-d]pyrimidin-4-amine


Scaffold for Structure-Activity Relationship (SAR) Studies in Kinase Inhibitor Programs

This compound is an ideal starting point for medicinal chemistry campaigns focused on kinase targets, particularly EGFR, GSK-3β, and Aurora kinases [1][2][3]. The data show that modifications at the 4-amino and 6-aryl positions yield significant changes in potency and selectivity, providing a rich SAR landscape for developing new chemical entities [1][3]. Its commercial availability from multiple vendors in high purity (95-98%) facilitates rapid procurement for these studies .

Precursor for Generating Isoform-Selective Kinase Inhibitors

The demonstrated ability to achieve 10-16 fold selectivity for Aurora-A over Aurora-B through rational derivatization (e.g., 5-chloro substitution) makes this scaffold valuable for projects requiring isoform-specific kinase inhibition [2]. This is critical for developing therapeutics with improved safety profiles by minimizing off-target effects on closely related kinases [2].

Core for Developing Next-Generation EGFR Inhibitors with Differentiated Selectivity

Research has shown that chiral derivatives of this scaffold can match the potency of Erlotinib against wild-type EGFR while possessing a different off-target kinase profile [1]. This positions the compound as a key building block for research into novel EGFR antagonists that may circumvent resistance or reduce side effects associated with first-generation inhibitors [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Phenylfuro[2,3-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.